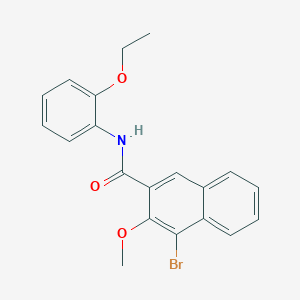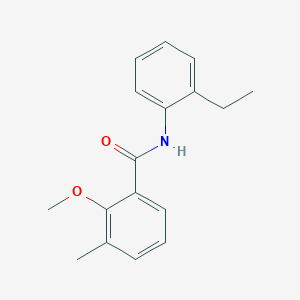![molecular formula C19H15F7N2O3 B244018 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as TFMB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. TFMB is a member of the benzamide family, which is known for its diverse biological activities, including anticancer, antipsychotic, and analgesic effects. The purpose of
Mécanisme D'action
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of HDACs. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and induce cell death in cancer cells. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to inhibit the activity of other enzymes involved in cancer progression, such as topoisomerase II and carbonic anhydrase IX.
Biochemical and Physiological Effects:
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to have anti-inflammatory effects in animal models of inflammation. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and xenobiotics, which could have implications for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is its specificity for HDAC inhibition, which could make it a useful tool for studying the role of HDACs in cancer progression. However, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's potency and selectivity for HDAC inhibition may also make it difficult to use in vivo, as it could lead to off-target effects. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's low solubility in water could limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide research. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be used as a starting point for the development of new anticancer drugs with improved pharmacological properties. Finally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide's anti-inflammatory effects could be further explored in the context of inflammatory diseases such as rheumatoid arthritis.
Méthodes De Synthèse
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with 2-amino-5-(trifluoromethyl)benzonitrile, followed by the addition of morpholine and N,N-dimethylformamide. The resulting product is purified through column chromatography to obtain pure 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.
Applications De Recherche Scientifique
2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. In vitro studies have shown that 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in cancer progression.
Propriétés
Formule moléculaire |
C19H15F7N2O3 |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H15F7N2O3/c1-30-17-15(22)13(20)12(14(21)16(17)23)18(29)27-10-8-9(19(24,25)26)2-3-11(10)28-4-6-31-7-5-28/h2-3,8H,4-7H2,1H3,(H,27,29) |
Clé InChI |
UURUCESJWGOVDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)F)F |
SMILES canonique |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B243937.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B243939.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B243941.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B243943.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243948.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)


![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B243953.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)